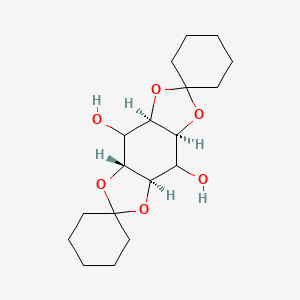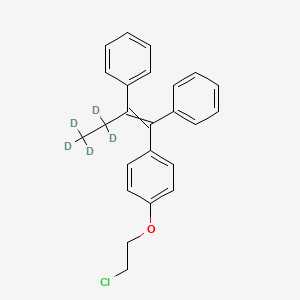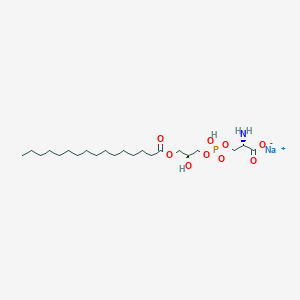
1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt
Descripción general
Descripción
1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is a lysophospholipid that contains palmitic acid . It can be used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .
Synthesis Analysis
The synthesis of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt involves the use of 21 mol % of the compound. This leads to the formation of liposomes with 21 mol % in the inner and 6 mol % PS in the outer leaflet . This asymmetry persists virtually unchanged for at least 4 days at 20°C and at least 2 days at 40°C .Molecular Structure Analysis
The molecular formula of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is C22H43NO9PNa . It is a natural product found in Drosophila melanogaster, Lysiphlebia japonica, and other organisms with data available .Chemical Reactions Analysis
The translocation of penetratin, a cell penetrating peptide (CPP), requires the presence of at least 40% of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt on both leaflets of symmetric bilayers .Physical And Chemical Properties Analysis
1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is hygroscopic . It is soluble in ethanol at 5mg/mL, soluble in DMSO at 5mg/mL, and soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL .Aplicaciones Científicas De Investigación
Structural Characterization of Oxidized Glycerophosphatidylserine
Scientific Field
Summary of Application
This compound is used in the study of phosphatidylserine (PS) oxidative modifications. Oxidized PS is known to play a key role in apoptosis .
Methods of Application
Different PS were oxidized in vitro by hydroxyl radical, generated under Fenton reaction conditions, and the reactions were monitored by ESI-MS in negative mode .
Results
The study identified hydroxyl, peroxy, and keto derivatives due to oxidation of unsaturated fatty acyl chains. Oxidation products due to oxidation of serine polar head were also identified .
Preparation of Giant Unilamellar Liposomes (GULs)
Scientific Field
Summary of Application
This compound is used in the preparation of giant unilamellar liposomes (GULs) .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results
The results or outcomes obtained are not specified in the source .
Study of Phospholipase A2 (PLA2) Hydrolysis of Phosphatidylcholine
Summary of Application
This compound is generated following phospholipase A2 (PLA2) hydrolysis of phosphatidylcholine .
Methods of Application
The compound is used at various concentrations in different cell types to study its effects .
Results
The compound increases the production of reactive oxygen species (ROS) and decreases superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) protein levels .
Interaction of Amyloid β Peptide with Lipid Membrane
Scientific Field
Summary of Application
This compound is used in the study of the interaction of amyloid β peptide (11–42) oligomers with a lipid membrane .
Methods of Application
A 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) membrane system with different cholesterol concentrations was used to simulate the neural cell membrane .
Results
The results indicated that Aβ (11–42) peptide oligomers with peptide numbers larger than two were more likely to lead to lipid deformation and water channels .
Formation of Negatively Charged Lipid Bilayers
Summary of Application
This compound forms negatively charged lipid bilayers .
Results
A molecular dynamics simulation indicates that Na+ ions penetrate unexpectedly far into the bilayer, well beyond the hydrophilic end groups .
Prevention of Alveolar Collapse
Scientific Field
Summary of Application
This compound is used to compensate for alveolar surfactant deficiency and reduce the likelihood of alveolar collapse leading to acute respiratory collapse .
Direcciones Futuras
The future directions of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt research could involve further exploration of its role in the generation of micelles, liposomes, and other types of artificial membranes . Additionally, its role in the translocation of cell penetrating peptides could be further investigated .
Propiedades
IUPAC Name |
sodium;(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27;/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1/t19-,20+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYLWFGOUZBHG-FDOHDBATSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NNaO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



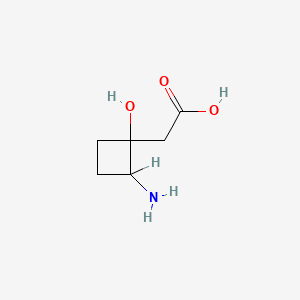
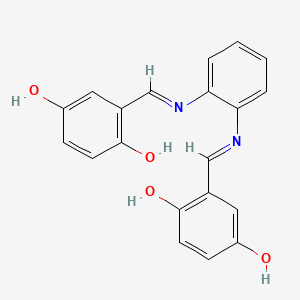
![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)
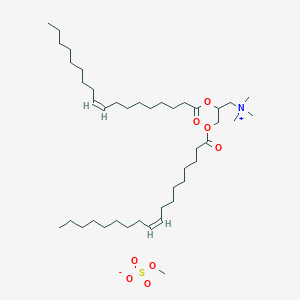
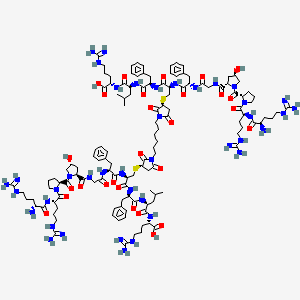

![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)
